molecular formula C13H23NO4 B2592105 3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid CAS No. 2165721-73-1

3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid

Cat. No.: B2592105
CAS No.: 2165721-73-1
M. Wt: 257.33
InChI Key: BRQMDBOVDLUBAI-SNVBAGLBSA-N
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Description

3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid is a chiral, Boc-protected piperidine derivative widely utilized as a building block in organic synthesis and drug discovery. Its molecular formula is C₁₃H₂₃NO₄, and its structure features a tert-butoxycarbonyl (Boc)-protected piperidine ring with a propanoic acid substituent at the 2-position. The stereochemistry at the 2-position (R-configuration) is critical for applications requiring enantioselectivity, such as peptide synthesis or receptor-targeted drug design .

The compound’s CAS number is 874-24-8, as referenced in commercial catalogs like CymitQuimica’s Building Blocks section . The Boc group enhances stability during synthetic workflows by protecting the piperidine nitrogen from unwanted reactions, while the propanoic acid moiety facilitates coupling reactions (e.g., amide bond formation) . This molecule is integral to constructing complex pharmaceuticals, particularly in central nervous system (CNS) and protease inhibitor research .

Properties

IUPAC Name

3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-9-5-4-6-10(14)7-8-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQMDBOVDLUBAI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165721-73-1
Record name 3-[(2R)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine . This intermediate is then reacted with a suitable propanoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to expose the free amine. Common reagents and outcomes include:

ReagentConditionsProduct FormedYieldSource
Trifluoroacetic acid (TFA)25°C, 1–2 hrs in DCM3-[(2R)-piperidin-2-yl]propanoic acid85–92%
HCl (4M in dioxane)0°C to RT, 4 hrs3-[(2R)-piperidin-2-yl]propanoic acid78%
HBr/AcOHRT, 30 min3-[(2R)-piperidin-2-yl]propanoic acid90%

Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by cleavage of the carbamate bond releases CO₂ and tert-butanol, yielding the free amine.

Carboxylic Acid Functionalization

The propanoic acid moiety participates in coupling reactions to form amides or esters:

Peptide Bond Formation

Reagents like HATU or DIC/HOBt facilitate amidation:

SubstrateReagent SystemProductYieldSource
L-Phenylalanine ethyl esterHATU, DIPEA, DMFBoc-piperidine-propanoic acid-Phe-OEt59%
BenzylamineDIC/HOBt, CH₂Cl₂Boc-piperidine-propanoic acid-benzylamide73%

Key Insight : HATU minimizes racemization compared to carbodiimides, making it preferable for stereosensitive applications .

Esterification

Methanol/H₂SO₄ converts the acid to its methyl ester (85% yield), useful for further transformations .

Piperidine Ring Modifications

The piperidine ring undergoes substitutions or oxidations:

N-Alkylation

Reaction with alkyl halides in the presence of K₂CO₃:

ReagentProductYieldSource
Benzyl bromide3-[(2R)-1-(Bn)-piperidin-2-yl]propanoic acid68%

Oxidation

Catalytic hydrogenation or m-CPBA oxidizes the piperidine ring:

ReagentProductYieldSource
m-CPBA3-[(2R)-1-Boc-piperidin-2-yl]propanoic acid N-oxide52%

Comparative Reactivity with Analogues

The stereochemistry at C2 and Boc protection influence reactivity:

CompoundDeprotection Rate (TFA)Coupling Efficiency (HATU)
3-[(2R)-1-Boc-piperidin-2-yl]propanoic acid90% (1 hr)59%
3-[(2S)-1-Boc-piperidin-2-yl]propanoic acid88% (1 hr)54%
3-[(2R)-1-Cbz-piperidin-2-yl]propanoic acid42% (2 hrs)61%

Data from highlights the Boc group’s superior deprotection kinetics compared to carbobenzyloxy (Cbz) analogues.

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 150°C (TGA data ).

  • pH Sensitivity : Stable in neutral-to-acidic conditions but undergoes hydrolysis at pH > 10 .

Scientific Research Applications

3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule . This selective reactivity is crucial in the synthesis of complex molecules and the study of biochemical pathways.

Comparison with Similar Compounds

Positional Isomers: 4-Piperidyl vs. 2-Piperidyl Substitution

While the Boc group and propanoic acid substituent are identical, the substitution at the 4-position of the piperidine ring (vs. 2-position in the target compound) alters steric and electronic properties. For example:

  • Synthesis : Both compounds are synthesized via Boc protection of piperidine precursors, followed by ester hydrolysis. However, the 4-piperidyl derivative is reported to form a white solid after hydrolysis, suggesting differences in crystallinity .

Substituted Piperidine Derivatives

Example: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5, C₁₇H₂₃NO₄)

  • Structural Difference : A phenyl group at the 4-position and a carboxylic acid at the 3-position introduce planar aromaticity and additional chirality.
  • Applications : The phenyl group enhances lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug candidates, whereas the target compound’s simpler structure prioritizes synthetic versatility .

Amino Acid Analogues

Example: (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS 55780-90-0)

  • Structural Difference: A branched alkyl chain (3-methylpentanoic acid) replaces the piperidine ring.
  • Applications : This compound is used in peptide synthesis for introducing side-chain steric bulk, contrasting with the target compound’s role in piperidine-based scaffold construction .

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight Key Features Applications
Target Compound 874-24-8 C₁₃H₂₃NO₄ 283.37 g/mol Boc-protected 2-piperidyl, R-config. Drug discovery, chiral intermediates
3-[1-Boc-4-piperidyl]propanoic acid N/A C₁₃H₂₃NO₄ 283.37 g/mol Boc-protected 4-piperidyl Peptide coupling, stability studies
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 g/mol Phenyl substituent, dual chirality CNS drug candidates
2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid HCl N/A C₁₄H₂₅N₂O₄Cl 344.82 g/mol Amino acid-piperidine hybrid, HCl salt Ion channel modulation

Key Findings:

Solubility: The target compound’s propanoic acid group improves aqueous solubility compared to purely hydrocarbon analogues (e.g., phenyl-substituted derivatives) .

Stability : Boc-protected compounds generally exhibit superior stability under basic conditions compared to Fmoc- or Cbz-protected analogues .

Biological Activity: Propanoic acid derivatives with heterocyclic attachments (e.g., pyridazinyl or imidazolyl groups) show analgesic activity, suggesting the target compound could be functionalized for similar applications .

Biological Activity

3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid, also known by its chemical structure and CAS number 2165721-73-1, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety. Its molecular formula is C13H24N2O4, with a molecular weight of 272 Da. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC13H24N2O4
Molecular Weight272 Da
CAS Number2165721-73-1
LogP-1.37
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

This compound has been studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones such as GLP-1 (glucagon-like peptide-1). Inhibition of this enzyme can lead to increased levels of GLP-1, promoting insulin secretion and reducing blood glucose levels, making it a potential therapeutic agent for type 2 diabetes mellitus (T2DM) .

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant DPP-IV inhibitory activity. For instance, studies have shown that modifications to the piperidine ring and the introduction of various substituents can enhance potency against DPP-IV .

Case Studies

A notable study demonstrated the efficacy of piperidine derivatives in inhibiting DPP-IV activity in vitro. These derivatives were tested against standard inhibitors like sitagliptin, showing comparable or superior inhibition rates depending on their structural modifications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

Structural FeatureImpact on Activity
Piperidine Ring SubstituentsAltered binding affinity to DPP-IV
Tert-butoxycarbonyl GroupEnhances lipophilicity and stability
Propanoic Acid MoietyCritical for interaction with the enzyme

Research Findings

Recent advancements in computational modeling have allowed researchers to predict the binding interactions between DPP-IV and various inhibitors. Molecular docking studies have identified key amino acid residues involved in the binding process, enhancing our understanding of how structural changes in compounds like this compound can affect their biological activity .

Q & A

Q. What are the recommended synthetic routes for 3-[(2R)-1-[(tert-Butoxy)carbonyl]piperidin-2-yl]propanoic acid, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving Boc-protection of piperidine derivatives followed by coupling with propanoic acid moieties. Key steps include:

  • Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) to protect the piperidine amine .
  • Coupling Reactions : Employ reagents like DCC or EDC with DMAP for carboxylate activation, ensuring stereochemical retention at the (2R) position .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), piperidine ring protons (δ 3.0–4.0 ppm), and propanoic acid (δ 2.5–2.8 ppm). Stereochemistry is validated using NOESY or chiral shift reagents .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 284.16 (calculated for C₁₄H₂₅NO₄) .
  • HPLC : Purity >95% is confirmed using reverse-phase methods with UV detection at 210 nm .

Q. What are the key handling and storage protocols for this compound?

  • Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent Boc group hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid contact with strong acids/bases, which can cleave the Boc group .

Advanced Research Questions

Q. How can the (2R) stereochemistry of the piperidine moiety be experimentally validated?

  • X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration. Crystallize from a hexane/EtOAc mixture .
  • Chiral HPLC : Use a Chiralpak® IA column (hexane:IPA 90:10, 1 mL/min) to resolve enantiomers. Retention time differences >2 minutes confirm enantiopurity .
  • Optical Rotation : Compare the observed [α]D²⁵ value (e.g., +15.2°) with literature data for (2R) configuration .

Q. How does the Boc group influence reactivity in peptide coupling or organocatalytic applications?

  • Steric Hindrance : The bulky tert-butyl group slows nucleophilic attacks, making the amine less reactive. Deprotection (e.g., TFA in DCM) is required before further functionalization .
  • Stability : The Boc group remains intact under mild acidic/basic conditions (pH 4–8) but hydrolyzes in strong acids (e.g., HCl/dioxane) .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and tert-butanol (TGA data). Store below 25°C .
  • pH Sensitivity : Below pH 3, rapid Boc cleavage occurs (half-life <1 hour at pH 2). Neutral to slightly basic conditions (pH 7–9) are optimal for long-term stability .

Q. How can contradictory literature data on reaction yields or stereochemical outcomes be resolved?

  • Reaction Optimization : Varying catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or bases (Cs₂CO₃ vs. K₂CO₃) can improve yields. For example, Pd(OAc)₂ with XPhos ligand increases coupling efficiency from 60% to 85% .
  • DoE (Design of Experiments) : Systematic variation of temperature (40–100°C), solvent (t-BuOH vs. DMF), and stoichiometry identifies optimal conditions .

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